
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is a compound that belongs to the class of organofluorine compounds. These compounds are characterized by the presence of fluorine atoms, which often impart unique chemical and physical properties. The compound’s structure includes a bromodifluoromethyl group attached to a pyrazole ring, which is further substituted with a cyclohexyl group. This combination of functional groups makes it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole typically involves the introduction of the bromodifluoromethyl group into a pre-formed pyrazole ring. One common method is the reaction of a cyclohexyl-substituted pyrazole with bromodifluoromethylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromodifluoromethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the functional groups.
Cycloaddition Reactions: The pyrazole ring can participate in cycloaddition reactions, forming new cyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., potassium tert-butoxide), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrazoles, while oxidation reactions can produce pyrazole N-oxides.
Aplicaciones Científicas De Investigación
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and protein-ligand binding.
Medicine: Fluorinated compounds often exhibit enhanced biological activity and metabolic stability, making this compound a potential lead in drug discovery.
Industry: It can be used in the development of agrochemicals and specialty chemicals due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of 3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole involves its interaction with molecular targets such as enzymes and receptors. The bromodifluoromethyl group can form strong interactions with active sites, influencing the compound’s binding affinity and specificity. Additionally, the presence of fluorine atoms can enhance the compound’s lipophilicity and membrane permeability, facilitating its cellular uptake and distribution .
Comparación Con Compuestos Similares
Similar Compounds
(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl): Used in similar synthetic applications but with different reactivity profiles.
(Trifluoromethyl)trimethylsilane (TMSCF3): Another fluorinated reagent with distinct chemical properties.
Difluoromethylated Pyrazoles: Compounds with similar structures but different substituents on the pyrazole ring.
Uniqueness
3-(Bromodifluoromethyl)-1-cyclohexyl-1H-pyrazole is unique due to the presence of both a bromodifluoromethyl group and a cyclohexyl group, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C10H13BrF2N2 |
|---|---|
Peso molecular |
279.12 g/mol |
Nombre IUPAC |
3-[bromo(difluoro)methyl]-1-cyclohexylpyrazole |
InChI |
InChI=1S/C10H13BrF2N2/c11-10(12,13)9-6-7-15(14-9)8-4-2-1-3-5-8/h6-8H,1-5H2 |
Clave InChI |
GOWKCVNWPSIKSP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)N2C=CC(=N2)C(F)(F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


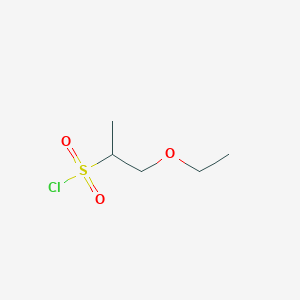
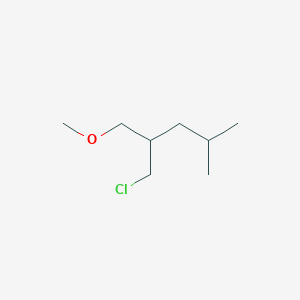
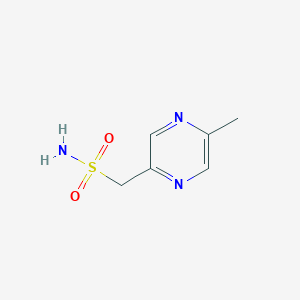
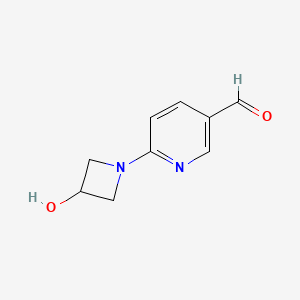
![N-(cyclopropylmethyl)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13190252.png)
![1,1,2,2-Tetrafluoro-6-azaspiro[3.4]octane](/img/structure/B13190256.png)

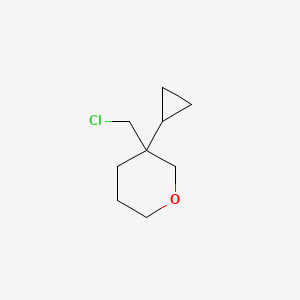

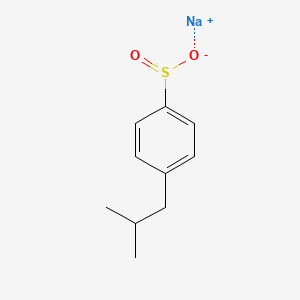
![3-[2-(dimethylamino)ethyl]-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-5-carboxylic acid](/img/structure/B13190280.png)
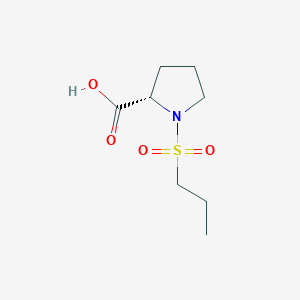
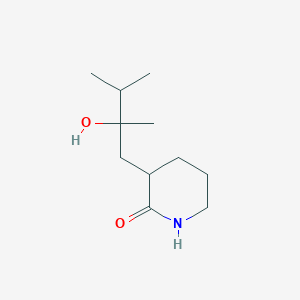
![7,7-Dimethyl-1-thia-4-azaspiro[4.5]decane](/img/structure/B13190297.png)
